molecular formula C23H23N3O4S2 B2594970 2-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid CAS No. 1008579-51-8

2-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid

Cat. No.: B2594970
CAS No.: 1008579-51-8
M. Wt: 469.57
InChI Key: BDUNXQZLGKGJIY-UHFFFAOYSA-N
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Description

2-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid is a sophisticated chemical intermediate primarily utilized in medicinal chemistry and pharmaceutical research for the synthesis of novel kinase inhibitors. Its structure is based on a 4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidine core, a well-established privileged scaffold in drug discovery known for its ability to potently inhibit various protein kinases by competing with ATP for binding at the catalytic site [https://pubmed.ncbi.nlm.nih.gov/12534343/]. The molecule is strategically functionalized with an allyl group on the pyrimidine nitrogen, a thioacetamide linker, and a phenylalanine-derived carboxylic acid terminus. These features make it a versatile building block for further synthetic modification, particularly through the application of click chemistry via the allyl group or amide coupling reactions using the carboxylic acid, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Researchers value this compound for the development of targeted therapeutics, with its core structure being investigated in the context of Bruton's tyrosine kinase (BTK) inhibition and other oncogenic kinase targets. This product is intended for research applications only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-2-11-26-21(28)19-15-9-6-10-17(15)32-20(19)25-23(26)31-13-18(27)24-16(22(29)30)12-14-7-4-3-5-8-14/h2-5,7-8,16H,1,6,9-13H2,(H,24,27)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUNXQZLGKGJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC(CC3=CC=CC=C3)C(=O)O)SC4=C2CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the allyl group and a thioether linkage enhances its reactivity and potential interactions with biological targets. The molecular formula is C22H25N3O3SC_{22}H_{25}N_3O_3S with an approximate molecular weight of 431.52 g/mol .

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance:

  • Thienopyrimidine derivatives have shown broad-spectrum antibacterial effects against various pathogens, including resistant strains of Escherichia coli and Staphylococcus aureus .
  • The introduction of electron-withdrawing groups on the phenyl ring has been correlated with increased antibacterial potency .

Table 1: Comparison of Antimicrobial Activities

Compound NameStructural FeaturesNotable Activities
2-(Allylthio)-N-(phenyl)acetamideAllylthio groupAntimicrobial
4-Oxo-thieno[2,3-d]pyrimidineOxo group on pyrimidineAnticancer
6-Allylthieno[2,3-d]pyrimidin-4(3H)-oneAllyl and carbonyl groupsAnti-inflammatory

Anticancer Activity

Research has indicated that thienopyrimidine derivatives can act as effective anticancer agents. Compounds similar to the target compound have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

In particular:

  • The presence of flexible side chains containing phenyl groups has been critical for enhancing anticancer activity.
  • Structural modifications that include amido or imino linkages have shown significant inhibitory effects on cancer cell proliferation .

Anti-inflammatory and Analgesic Effects

The compound's potential as an anti-inflammatory agent is supported by studies indicating that thienopyrimidine derivatives possess analgesic properties. These compounds have been evaluated for their ulcerogenic index and overall safety profiles in preclinical models .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the efficacy of various thienopyrimidine derivatives against M. smegmatis, revealing that modifications in the side chains significantly affected antibacterial potency. The most effective derivatives exhibited IC50 values below 1 μM .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives showed enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin. These findings suggest a promising avenue for further development in cancer therapy .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antitumor properties. The compound under discussion has been synthesized as part of a series aimed at enhancing the efficacy and selectivity of existing chemotherapeutic agents. In vitro studies have demonstrated that these compounds can inhibit tumor cell proliferation effectively. For instance, a study highlighted the synthesis and evaluation of multiple targeted antifolates based on thieno[2,3-d]pyrimidine derivatives, which showed improved selectivity and reduced toxicity compared to traditional therapies .

2. Antiviral Properties
The thieno[2,3-d]pyrimidine scaffold is also being investigated for its antiviral potential. In particular, compounds containing this structure have been shown to exhibit activity against various viral infections by targeting viral replication mechanisms. Research published in MDPI indicated that modifications at specific positions on the pyrimidine ring could enhance inhibitory activity against viruses .

Case Study 1: Antitumor Efficacy

In a study conducted by researchers exploring the structure-activity relationship (SAR) of thieno[2,3-d]pyrimidines, several derivatives were synthesized and tested for their ability to inhibit cancer cell lines. The findings suggested that the incorporation of different substituents significantly affected the compounds' potency against tumor cells. The most active compounds exhibited IC50 values in the low micromolar range .

Case Study 2: Antiviral Activity

Another research effort focused on the antiviral properties of thieno[2,3-d]pyrimidines against Dengue virus. The study revealed that specific modifications to the thieno ring system resulted in enhanced activity against viral replication. The most promising derivatives achieved EC50 values significantly lower than those of established antiviral agents .

Chemical Reactions Analysis

Key Reaction Mechanisms

Reaction TypeMechanismReagents/Conditions
Thioacetamide Formation Nucleophilic substitutionNa₂S, DMF, 60°C
Amide Bond Synthesis Carbodiimide couplingEDC, HOBt, DMAP, dichloromethane
Allyl Group Stability Oxidative degradationH₂O₂, catalytic acid (e.g., HCl)

Stability and Reactivity

  • Allyl Group : The allyl substituent may undergo oxidative cleavage under acidic conditions, forming epoxides or diols. This reactivity is critical for designing degradation studies .

  • Thioacetamide Linkage : The thioester group is susceptible to hydrolysis under basic or acidic conditions, releasing thiol byproducts. Stabilization could involve protecting groups like tert-butyl oxycarbonyl (Boc) .

  • Amide Bond : The amide linkage is relatively stable but may undergo hydrolysis under harsh conditions (e.g., concentrated HCl or NaOH), cleaving into carboxylic acid and amine .

Analytical and Functional Considerations

  • Mass Spectrometry : The compound’s molecular weight (MW) can be calculated as 434.575 g/mol (based on structural analogs) . Key fragmentation patterns may include cleavage of the thioacetamide (S–C bond) and cyclopenta-thieno-pyrimidine core.

  • Biological Activity : While direct data is unavailable, the cyclopenta-thieno-pyrimidine motif is known in kinase inhibitors (e.g., BTK degraders) , suggesting potential applications in drug discovery.

Comparison with Similar Compounds

Structural Characterization

Key features confirmed by NMR and IR spectroscopy include:

  • Thieno[2,3-d]pyrimidin-4-one core: Characteristic carbonyl (C=O) stretch at ~1700 cm⁻¹ .
  • Allyl group : NMR signals for vinyl protons (δ 5.1–5.9 ppm) and allylic methylene (δ 3.2–3.5 ppm) .
  • 3-Phenylpropanoic acid: Aromatic protons (δ 7.2–7.5 ppm) and carboxylic acid proton (broad ~12 ppm) .

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Substituents Biological Activity Solubility Profile Reference
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid Acetic acid group Not reported High (polar carboxylic acid)
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate 4-Chlorophenyl, ethyl ester Antitumor (in silico predicted) Moderate (ester group)
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide 4-Chlorophenyl, isopropylphenyl acetamide Tyrosinase inhibition Low (hydrophobic groups)
Target Compound 3-Allyl, 3-phenylpropanoic acid Potential anti-inflammatory Moderate (acid + aryl)

Physicochemical Properties

  • Molecular Weight : Estimated ~430–450 g/mol (based on ), comparable to analogues but with higher polarity due to the carboxylic acid.
  • Lipophilicity : LogP values likely lower than ester/amide derivatives (e.g., LogP ~3.5) due to the ionizable acid group.
  • Metabolic Stability: The allyl group may undergo cytochrome P450-mediated oxidation, whereas the phenylpropanoic acid could facilitate renal excretion .

Research Findings and Implications

  • The thioacetamido bridge enhances stability over oxygen analogues, as seen in improved half-life for related compounds .
  • Therapeutic Prospects : Preclinical studies are needed to validate its antitumor and anti-inflammatory efficacy, particularly against models of oxidative stress and kinase-driven cancers.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Azomethine formationEthanol, reflux, 12 h75–85>90%
HeterocyclizationGlacial acetic acid/DMSO, 80°C, 6 h60–70>85%
Final purificationHexane/acetone gradient50–60>95%

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the cyclopenta-thieno-pyrimidine scaffold and allyl/thioacetamido substituents. Key signals include aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Infrared Spectroscopy (IR) : Confirms C=O (1680–1720 cm⁻¹) and S–S (500–550 cm⁻¹) bonds .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

What biological activities have been reported for structurally analogous compounds?

Basic Research Question
Analogous cyclopenta-thieno-pyrimidines exhibit anticonvulsant activity in murine models, with ED50 values <50 mg/kg and low toxicity (LD50 >500 mg/kg) . The allyl and thioacetamido groups may enhance blood-brain barrier penetration. Tyrosinase inhibition is also observed in derivatives with electron-withdrawing substituents (IC50 ~10 μM) .

How can researchers resolve contradictions in reported biological activity data for this compound class?

Advanced Research Question

  • Theoretical Frameworks : Link discrepancies to variations in substituent electronic effects (e.g., allyl vs. methyl groups) or stereochemical configurations .
  • Methodological Reproducibility : Standardize assay protocols (e.g., enzyme source, incubation time) and validate using positive controls (e.g., kojic acid for tyrosinase) .
  • Data Triangulation : Cross-validate results with computational docking (e.g., AutoDock Vina) and in vivo models .

What strategies improve synthesis scalability and yield without compromising structural integrity?

Advanced Research Question

  • Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). AI-driven platforms like COMSOL Multiphysics simulate reaction kinetics for parameter prediction .
  • Alternative Catalysts : Replace Pd(II) acetate with cheaper ligands (e.g., triphenylphosphine) while maintaining cross-coupling efficiency .
  • Continuous Flow Systems : Enhance mixing and heat transfer for azomethine formation, reducing side products .

How can computational modeling predict the compound’s reactivity or binding affinity?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with tyrosinase) using AMBER or GROMACS.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • QSAR Models : Relate substituent descriptors (e.g., logP, molar refractivity) to biological activity .

What advanced techniques elucidate stereochemical or conformational dynamics in this compound?

Advanced Research Question

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (synchrotron sources preferred for heavy atoms).
  • Chiral HPLC : Separate enantiomers using amylose-based columns and polar organic mobile phases .
  • NOESY NMR : Identify spatial proximity between allyl and phenyl groups to infer conformation .

How do environmental conditions (pH, temperature) affect the compound’s stability during storage or biological assays?

Advanced Research Question

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS. Acidic conditions (pH <3) hydrolyze the acetamido bond .
  • Lyophilization : Preserve stability in solid form at −20°C, avoiding aqueous solutions .

Notes

  • Avoid commercial databases (e.g., BenchChem, ChemNet) per reliability guidelines.
  • Methodological rigor and theoretical grounding are emphasized in all answers .
  • Advanced questions integrate interdisciplinary approaches (e.g., AI, crystallography) to address research gaps .

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